2,3-Dihydrocalodenin B
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Overview
Description
2,3-Dihydrocalodenin B is a naturally occurring compound that can be isolated from the plant Knema globularia. It is known for its potent and non-competitive inhibition of α-glucosidase and α-amylase, with IC50 values of 1.1 and 2.6 μM, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrocalodenin B involves the isolation from natural sources such as Knema globularia. The detailed synthetic routes and reaction conditions are not extensively documented in the literature. the compound is typically extracted using organic solvents followed by chromatographic techniques to purify the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin. The primary method remains extraction from the plant source, which may not be scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrocalodenin B undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
2,3-Dihydrocalodenin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of metabolic enzymes such as α-glucosidase and α-amylase
Biology: The compound’s inhibitory effects on enzymes make it a valuable tool for studying metabolic pathways and enzyme kinetics
Medicine: Due to its potential in diabetes research, this compound is explored for developing new therapeutic agents for managing blood sugar levels
Industry: The compound’s natural origin and biological activity make it a candidate for developing natural product-based pharmaceuticals
Mechanism of Action
2,3-Dihydrocalodenin B exerts its effects by non-competitively inhibiting the enzymes α-glucosidase and α-amylase. This inhibition prevents the breakdown of carbohydrates into glucose, thereby reducing blood sugar levels. The molecular targets include the active sites of these enzymes, where this compound binds and alters their activity .
Comparison with Similar Compounds
Similar Compounds
Calodenin B: Another compound isolated from the same plant, known for its cytotoxic and antibacterial properties.
Fukugiside: A compound with similar enzyme inhibitory activities.
Uniqueness
2,3-Dihydrocalodenin B stands out due to its potent and specific inhibition of α-glucosidase and α-amylase, making it particularly valuable for diabetes research. Its non-competitive inhibition mechanism also differentiates it from other similar compounds .
Properties
Molecular Formula |
C30H22O9 |
---|---|
Molecular Weight |
526.5 g/mol |
IUPAC Name |
(E)-1-[(2S,3S)-3-(2,4-dihydroxybenzoyl)-4,6-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C30H22O9/c31-17-6-1-15(2-7-17)3-12-21(34)25-23(36)14-24(37)26-27(28(38)20-11-10-19(33)13-22(20)35)29(39-30(25)26)16-4-8-18(32)9-5-16/h1-14,27,29,31-33,35-37H/b12-3+/t27-,29-/m1/s1 |
InChI Key |
UEDUNIPZSMPCMG-GDDDDNRJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C3=C2O[C@@H]([C@H]3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C3=C2OC(C3C(=O)C4=C(C=C(C=C4)O)O)C5=CC=C(C=C5)O)O)O)O |
Origin of Product |
United States |
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